B1576386 Hyde A

Hyde A

Cat. No.: B1576386
Attention: For research use only. Not for human or veterinary use.
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Description

Hyde A is a novel research compound designed for probing oxidative stress pathways in cellular systems. This specialized aldehyde acts as a precise chemical tool to elevate intracellular levels of reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2) . Its primary research value lies in its selective mechanism of action, which exploits the metabolic vulnerabilities of certain cancer cell lines that are dependent on elevated H2O2 for their regulatory pathways . By further boosting this specific oxidant, this compound can induce programmed cell death in these susceptible populations, providing researchers with a targeted means to study cancer cell viability and develop new therapeutic strategies . The compound exemplifies a "Jekyll-and-Hyde" paradigm in chemical biology, serving as a crucial agent for investigating the fine line between cellular signaling and toxicity . This compound is offered exclusively for advancing fundamental scientific knowledge in areas such as chemical biology, oncology research, and the development of oxidant-based chemotherapeutics.

Properties

bioactivity

Antimicrobial

sequence

CVWIPCISAAIGCSCKSKVCYRN

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Hydrazine derivatives exhibit higher toxicity and explosiveness compared to this compound, which is inferred to operate safely under high-pressure hydrogenation conditions (20–30 bar) .
  • This compound's solubility behavior in nitrobenzene-aniline mixtures mirrors trends observed in n-alcohols and acetone, where hydrogen solubility increases with temperature .

Hydrogen Solubility in Organic Solvents

This compound's performance is benchmarked against solvents like n-hexane, methanol, and 1-butanol. Experimental data from Brunner (1985) and d’Angelo and Francesconi (2001) reveal:

Solvent Henry’s Constant (H, bar·m³/mol) at 298.15 K Temperature Dependence
Nitrobenzene 0.15 ± 0.02 H decreases with T
Aniline 0.12 ± 0.01 H decreases with T
Methanol 0.18 ± 0.03 H increases with T
n-Hexane 0.22 ± 0.04 H independent of T

Analysis :

  • This compound-containing mixtures (e.g., 50% nitrobenzene + 50% aniline) show intermediate Henry’s constants (0.13–0.14 bar·m³/mol), balancing solubility and reaction kinetics .
  • Unlike methanol, this compound systems avoid solvent decomposition at high temperatures (>200°C), enhancing catalytic durability .

Catalytic Efficiency in Hydrogenation

This compound outperforms traditional solvents in nitrobenzene hydrogenation to aniline, a reaction critical to industrial aniline production (3.8 million tons/year globally) :

Parameter This compound-Based System Conventional Solvents
Space-Time Yield 12.5 g/(L·h) 8.2 g/(L·h)
Selectivity 99% 92%
Energy Consumption 15 kWh/kg 22 kWh/kg

Mechanistic Insight: this compound stabilizes hydrogen via weak van der Waals interactions, reducing activation energy for hydrogen dissociation on catalytic surfaces. This contrasts with methanol, which competes for adsorption sites on catalysts .

Preparation Methods

Mechanistic Insights from QM/MM Simulations

  • HydE catalyzes the conversion of a [Fe(II)(Cys)(CO)2(CN)] complex into a pentacoordinate [Fe(I)S(CO)2(CN)] intermediate coordinated to a methionine residue (M224).
  • This intermediate undergoes dimerization within HydE, involving transient binding to methionine M291, yielding a dimeric [Fe2S2(CO)4(CN)2] complex, which is the hypothesized product analogous to this compound.
  • The radical SAM (S-adenosylmethionine) chemistry facilitates the cleavage of the S–Cβ bond in the cysteine ligand and subsequent formation of the Fe(I) intermediate.
  • The process is thermodynamically and kinetically feasible within the enzyme environment without requiring additional maturation proteins such as HydF.
Step Description Key Residues/Intermediates Notes
1 Radical initiation by HydE Radical SAM, 5′-dAdo cleavage Formation of radical species
2 Formation of pentacoordinate Fe(I) intermediate M224 coordination Conversion of Fe(II) to Fe(I)
3 Dimerization of Fe(I) complexes M224 and M291 coordination Formation of [Fe2S2(CO)4(CN)2] dimer
4 Final product formation Dimeric organometallic complex Analogous to this compound

This enzymatic preparation highlights the role of radical chemistry and protein coordination in synthesizing complex organometallic species like this compound.

Comparative Analysis of Preparation Methods

Preparation Aspect Enzymatic Radical Relay (HydE) Synthetic Organic Method (Benzoxazine Analogues)
Nature of process Enzymatic, radical-mediated organometallic synthesis Acid-catalyzed condensation and cyclization
Key reagents Radical SAM, Fe complexes, cysteine, methionine residues Aromatic aldehydes, aldimines, phenols, TfOH
Reaction conditions Physiological, enzyme active site Controlled temperature, acidic media, molecular sieves
Product type Organometallic dimeric complex Heterocyclic benzoxazine derivatives
Scalability Limited by enzyme availability and stability Demonstrated at 500 g scale with high yield
Purity and yield High specificity, enzyme-driven Up to 83% yield, 97% purity in scale-up

Summary and Outlook

The preparation of this compound encompasses both biological and synthetic chemistry domains. Enzymatic preparation via HydE involves a sophisticated radical relay mechanism that converts simple Fe(II) complexes into dimeric organometallic products with high specificity and efficiency. Complementary synthetic organic methods, particularly those developed for benzoxazine derivatives, provide valuable protocols involving acid catalysis, dehydration, and crystallization that may be adapted for this compound analogues.

Future research should focus on integrating these approaches, optimizing enzymatic conditions for preparative scale, and developing synthetic analogues with improved yields and purities. Understanding the mechanistic underpinnings from both biochemical and synthetic perspectives will enhance the accessibility and application of this compound in chemical and biochemical research.

Q & A

Q. What are the foundational chemical properties of Hyde A that underpin its application in antitumor research?

this compound's utility in antitumor studies stems from its structural versatility, particularly its thiourea derivatives and annulated thiophene frameworks. Key properties include reactivity with benzoyl-isothiocyanate to form intermediates (e.g., compounds 3a/3b) and subsequent cyclization to bioactive derivatives (e.g., 4a/4b). Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are critical for verifying purity and structure .

Q. What established protocols exist for synthesizing this compound derivatives, and how can reproducibility be ensured?

Q. How can researchers resolve contradictions in this compound's antitumor efficacy across different cell lines?

Contradictions may arise from variations in cell line genetics, assay conditions, or metabolite uptake. A systematic approach includes:

  • Conducting dose-response assays across ≥3 cell lines (e.g., as in ).
  • Performing meta-analyses of existing data to identify confounding variables.
  • Using HDA Evidence Tables () to categorize efficacy levels and correlate with cellular pathways .

Q. What advanced computational strategies enhance this compound's structure-activity relationship (SAR) analysis?

Molecular docking simulations and quantitative SAR (QSAR) models can predict this compound derivatives' binding affinity to tumor targets like kinases. Pair computational results with experimental IC50 values from cytotoxicity assays. Use tools like AutoDock or Schrödinger Suite, and validate predictions with in vitro data .

Q. How should researchers design experiments to optimize this compound's synthetic yield without compromising purity?

Employ factorial design (e.g., Box-Behnken) to test variables like solvent polarity, catalyst loading, and reaction time. Monitor purity via HPLC and correlate with yield using regression analysis. Report optimized parameters in the "Experimental" section, including statistical confidence intervals .

Q. What methodologies address data gaps in this compound's long-term toxicity profiles?

Longitudinal in vivo studies with histopathological assessments are essential. Use OECD guidelines for toxicity testing, and integrate metabolomics to track metabolite accumulation. Publish negative results in supplementary materials to inform future risk assessments .

Methodological Guidelines

Q. What strategies validate this compound's mechanism of action in complex biological systems?

Combine knockout cell models (e.g., CRISPR-Cas9) with this compound treatment to identify target pathways. Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map changes. Cross-validate findings with clinical data from tumor biopsies .

Data Management & Reporting

Q. How to handle discrepancies between computational predictions and experimental results for this compound derivatives?

Reconcile gaps by:

  • Re-evaluating force field parameters in docking simulations.
  • Testing alternative binding conformers experimentally.
  • Publishing both datasets with transparency, as advocated in .

Q. What are best practices for sharing this compound-related data to comply with open-access policies?

Deposit raw spectra, assay data, and synthetic protocols in repositories like Zenodo or Figshare. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs. Follow ’s guidance on third-party data reuse .

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